molecular formula C17H15F3N2O2S B2644980 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 2034497-29-3

2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2644980
CAS No.: 2034497-29-3
M. Wt: 368.37
InChI Key: SBCMMJLTFCXPEG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Mechanism of Action

The mechanism of action of 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards these targets . The compound can modulate various biological pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide apart is the combination of the trifluoromethyl group, pyridine ring, and thiolan-3-yloxy moiety. This unique combination imparts distinctive chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)12-1-3-13(4-2-12)22-16(23)11-5-7-21-15(9-11)24-14-6-8-25-10-14/h1-5,7,9,14H,6,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCMMJLTFCXPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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